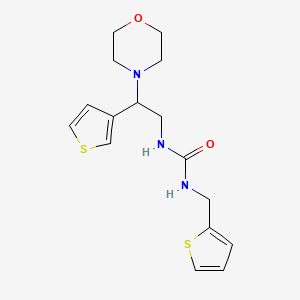

1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Description

1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound characterized by the presence of morpholine and thiophene rings

Properties

IUPAC Name |

1-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S2/c20-16(17-10-14-2-1-8-23-14)18-11-15(13-3-9-22-12-13)19-4-6-21-7-5-19/h1-3,8-9,12,15H,4-7,10-11H2,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBCFCCPSDSAFDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)NCC2=CC=CS2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Intermediate: The initial step often involves the reaction of thiophene derivatives with ethylamine to form an intermediate compound.

Morpholine Addition: The intermediate is then reacted with morpholine under controlled conditions to introduce the morpholine ring.

Urea Formation: Finally, the compound undergoes a reaction with isocyanate to form the urea linkage, resulting in the final product.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene rings.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced thiophene derivatives.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The morpholine ring can interact with biological macromolecules, while the thiophene rings may participate in π-π interactions or hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

1-(2-Morpholinoethyl)-3-(thiophen-2-ylmethyl)urea: Lacks the additional thiophene ring, potentially altering its reactivity and biological activity.

1-(2-Morpholino-2-(furan-3-yl)ethyl)-3-(furan-2-ylmethyl)urea: Contains furan rings instead of thiophene, which may affect its electronic properties and reactivity.

Uniqueness: 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of both morpholine and thiophene rings, which confer distinct electronic and steric properties. This combination can enhance its reactivity and potential biological activity compared to similar compounds.

Biological Activity

1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 351.5 g/mol. The structure includes a morpholine ring, thiophene moieties, and a urea linkage, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 351.5 g/mol |

| CAS Number | 1172882-66-4 |

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Morpholino Intermediate : Reaction of morpholine with a thiophene derivative.

- Urea Formation : The intermediate reacts with thiophen-2-ylmethyl isocyanate to yield the final product.

- Optimization Techniques : Methods such as batch processing and continuous flow processing are used to enhance yield and purity.

Biological Activity

Recent studies have highlighted the compound's potential across various biological activities:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of thiourea have shown selective cytotoxicity against various cancer cell lines, including:

- Non-small cell lung cancer (EKVX) : GI50 = 1.7 μM

- Prostate cancer (PC-3) : GI50 = 28.7 μM

These findings suggest that this compound may also possess similar anticancer effects due to its structural characteristics .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity, showing potential against bacterial strains and fungi. Compounds in this category often demonstrate broad-spectrum activity due to their ability to disrupt microbial cell walls or inhibit essential enzymes .

The mechanism of action involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.

- Receptor Modulation : It may interact with receptors affecting various signaling pathways, leading to therapeutic effects.

Case Studies

Several case studies have documented the pharmacological effects of similar compounds:

- Study on Antitumor Effects : A derivative showed a GI50 value of 25.1 μM against ovarian cancer cell lines, indicating potent antitumor activity.

- Antimicrobial Evaluation : Another study demonstrated that related thiourea compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

Q & A

Basic Research Question

- NMR Spectroscopy : Analyze - and -NMR to confirm the presence of morpholino (δ 2.5–3.5 ppm for N-CH) and thiophene protons (δ 6.5–7.5 ppm) .

- Mass Spectrometry : Verify molecular weight (calculated for CHNOS: ~401.5 g/mol) via high-resolution MS .

- Computational Modeling : Use DFT calculations to predict electronic properties and compare with experimental IR spectra for functional group validation .

What are the potential biological targets of this compound, and how can its mechanism of action be elucidated?

Advanced Research Question

- Hypothesized Targets : Enzymes or receptors with affinity for urea derivatives (e.g., kinases, GPCRs) due to the compound’s hydrogen-bonding capacity .

- Methodology :

- Perform in vitro assays (e.g., enzyme inhibition, receptor binding) to identify activity against cancer or inflammatory pathways .

- Use molecular docking to predict interactions with targets like COX-2 or EGFR, followed by mutagenesis studies to validate binding sites .

- Track cellular responses via Western blotting or qPCR to map downstream signaling effects .

How can researchers resolve contradictions in reported biological activities of structurally similar urea derivatives?

Advanced Research Question

Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer efficacy) may arise from:

- Structural Variations : Minor substituent changes (e.g., thiophene vs. furan) alter electronic properties and target specificity .

- Assay Conditions : Differences in cell lines, concentrations, or exposure times.

Resolution Strategies : - Conduct head-to-head comparisons of analogs under standardized protocols .

- Use metabolomics to identify off-target effects or metabolite interference .

What strategies are recommended for improving the pharmacokinetic profile of this compound?

Advanced Research Question

- Solubility Enhancement : Introduce hydrophilic groups (e.g., PEG chains) or formulate as nanoparticles .

- Metabolic Stability : Assess cytochrome P450 interactions using liver microsome assays. Modify the morpholino or thiophene groups to reduce oxidation .

- Permeability : Evaluate Caco-2 cell monolayer penetration and adjust logP via substituent engineering .

How do structural analogs of this compound compare in terms of reactivity and bioactivity?

Advanced Research Question

- Stability Studies : Use accelerated stability testing (40°C/75% RH) with HPLC to track degradation products .

- Degradation Mechanisms : Identify hydrolysis of the urea bond via LC-MS and oxidative decomposition of thiophene rings using FTIR .

How can computational tools guide the design of derivatives with enhanced target selectivity?

Q. Methodology :

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to predict optimal groups .

- Dynamics Simulations : Run MD simulations to assess binding pocket flexibility and residence time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.